
PI3Kdelta-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3Kdelta-IN-8 is a potent and specific oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). It exhibits an IC50 of 3.3 nM, demonstrating preferential inhibition of PI3Kδ compared to other isoforms such as PI3Kα, PI3Kβ, and PI3Kγ . This compound has notable anti-tumor efficacy and is used primarily in scientific research for its role in inhibiting PI3Kδ, which is involved in various cellular processes including cell growth, proliferation, and survival .
Preparation Methods
The synthesis of PI3Kdelta-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
PI3Kdelta-IN-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PI3Kdelta-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PI3Kδ and its effects on various cellular processes. In biology, it is used to investigate the role of PI3Kδ in cell signaling pathways and its involvement in diseases such as cancer. In medicine, this compound is being explored for its potential therapeutic applications in treating cancers and other diseases where PI3Kδ is implicated .
Mechanism of Action
PI3Kdelta-IN-8 exerts its effects by specifically inhibiting the activity of PI3Kδ. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anti-tumor effects .
Comparison with Similar Compounds
PI3Kdelta-IN-8 is unique in its high specificity and potency for PI3Kδ compared to other similar compounds. Other PI3K inhibitors, such as idelalisib and duvelisib, also target PI3Kδ but may have different selectivity profiles and therapeutic effects. This compound’s preferential inhibition of PI3Kδ over other isoforms makes it a valuable tool in research and potential therapeutic applications .
List of Similar Compounds::- Idelalisib
- Duvelisib
- AZD8835 (dual PI3Kα/δ inhibitor)
Properties
Molecular Formula |
C28H21F2N7O |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2,4-diamino-6-[[(1S)-1-[7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenylquinolizin-2-yl]ethyl]amino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C28H21F2N7O/c1-15(34-26-20(13-31)25(32)35-28(33)36-26)22-23(17-7-9-18(29)10-8-17)21-12-11-19(30)14-37(21)27(38)24(22)16-5-3-2-4-6-16/h2-12,14-15H,1H3,(H5,32,33,34,35,36)/t15-/m0/s1 |
InChI Key |
YPUUKLQYBLWUEU-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=O)N2C=C(C=CC2=C1C3=CC=C(C=C3)F)F)C4=CC=CC=C4)NC5=NC(=NC(=C5C#N)N)N |
Canonical SMILES |
CC(C1=C(C(=O)N2C=C(C=CC2=C1C3=CC=C(C=C3)F)F)C4=CC=CC=C4)NC5=NC(=NC(=C5C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


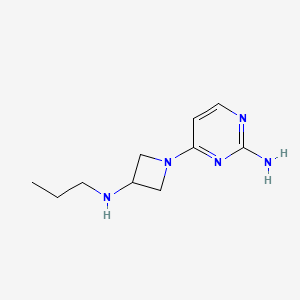
![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
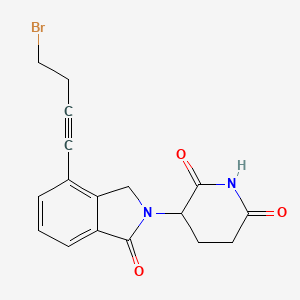

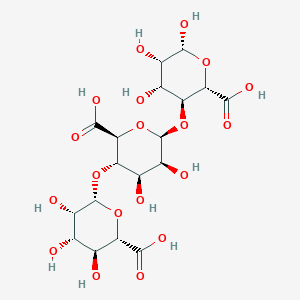
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)
![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)
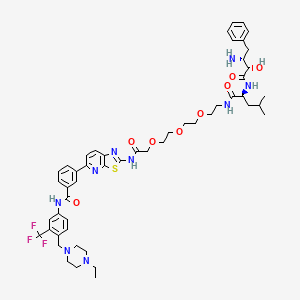
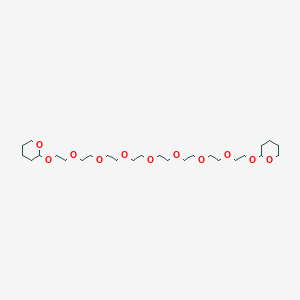
![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)


![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)
